molecular formula C19H18N4O2S B1229989 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione

Cat. No. B1229989
M. Wt: 366.4 g/mol
InChI Key: DOISQXLKUHAYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzothiazol-2-ylhydrazo)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a member of pyrrolidines.

Scientific Research Applications

Antibacterial Activity

Compounds related to 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione demonstrate significant antibacterial properties. For instance, Mannich bases derived from similar structures have been found to be effective against various bacteria, indicating potential for use in treating bacterial infections (Vartale et al., 2008).

Anticonvulsant Activities

Derivatives of benzothiazole, similar to the compound , have been synthesized and tested for their anticonvulsant activities. These studies suggest that these compounds could be potential candidates for developing new antiepileptic drugs (Malik et al., 2014).

Antimicrobial and Antiviral Activities

The benzothiazole derivatives show promise in antimicrobial and antiviral applications. They have been observed to exhibit significant activity against various microbial strains, suggesting their potential as broad-spectrum antimicrobial agents (Badahdah et al., 2015).

Fluorescent Chemosensors

Certain benzothiazole derivatives have been utilized as efficient reversible colorimetric and fluorescent chemosensors. This suggests potential applications in detecting specific ions or molecules, which is valuable in various fields including environmental monitoring and diagnostic assays (Zhang et al., 2020).

Organic Electronics

Benzothiazole end-capped small molecules, sharing structural similarities with the compound , have been designed for use in organic electronics. These compounds demonstrate potential in applications like organic photovoltaics and light-emitting devices (Sonar et al., 2013).

Type II Diabetes Inhibitory Activity

Some benzothiazole derivatives have shown promising results as inhibitors of enzymes relevant to Type II diabetes. This suggests potential therapeutic applications in the management of diabetes (Mor et al., 2019).

properties

Product Name

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H18N4O2S/c1-2-12-7-9-13(10-8-12)23-17(24)11-15(18(23)25)21-22-19-20-14-5-3-4-6-16(14)26-19/h3-10,15,21H,2,11H2,1H3,(H,20,22)

InChI Key

DOISQXLKUHAYKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione

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